molecular formula C9H12O B14325733 Cyclohexene, 3-(2-propynyloxy)- CAS No. 104526-37-6

Cyclohexene, 3-(2-propynyloxy)-

Cat. No.: B14325733
CAS No.: 104526-37-6
M. Wt: 136.19 g/mol
InChI Key: CWXGQPOAIWXAQI-UHFFFAOYSA-N
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Description

Cyclohexene derivatives are active chemical raw materials, often used as reactive diluents or intermediates in epoxy resin coatings and organic synthesis . The compound Cyclohexene, 3-(2-propynyloxy)- (IUPAC name: 3-(Prop-2-yn-1-yloxy)cyclohexene) features a cyclohexene ring substituted at the 3-position with a propynyloxy group (–O–C≡CH). This alkynyl ether substituent introduces unique electronic and steric properties, enabling participation in reactions such as click chemistry or crosslinking in polymer systems.

Properties

CAS No.

104526-37-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-prop-2-ynoxycyclohexene

InChI

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h1,4,6,9H,3,5,7-8H2

InChI Key

CWXGQPOAIWXAQI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the propynyloxy group on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 3-(2-propynyloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propynyloxy group to an allyloxy group.

    Substitution: Nucleophilic substitution reactions can replace the propynyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Allyloxy derivatives.

    Substitution: Various substituted cyclohexenes.

Scientific Research Applications

Cyclohexene, 3-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexene, 3-(2-propynyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclohexene, 3-(2-propynyloxy)- with key analogs based on substituent type, molecular weight, and physical characteristics:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Physical Properties
Cyclohexene, 3-(2-propynyloxy)- C₉H₁₂O 136.19 (calc.) Propynyloxy (alkynyl) Likely liquid; moderate solubility in polar solvents (inferred)
Cyclohexene,3-(2-propenyl)- C₉H₁₄ 122.21 Propenyl (alkenyl) Liquid; RI (Retention Index): 940 (non-polar GC column)
Cyclohexene, 3-(1-hexenyl)-, (E) C₁₂H₂₀ 164.29 Hexenyl (alkenyl) Higher boiling point due to longer chain
Cyclohexene oxide C₆H₁₀O 98.14 Epoxide Liquid; reactive with amines, alcohols

Key Observations :

  • Steric Hindrance: The linear geometry of the propynyloxy group minimizes steric hindrance compared to branched substituents (e.g., isopropyl), allowing easier access to reactive sites .
Cyclohexene, 3-(2-Propynyloxy)-
  • Reactivity : The triple bond in the propynyloxy group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and radical addition reactions. This contrasts with alkenyl-substituted analogs, which primarily undergo electrophilic addition or hydrogenation .
  • Applications: Potential use in advanced epoxy resins, where the triple bond could enhance crosslinking efficiency and thermal stability. Comparable cyclohexene oxide derivatives are employed as reactive diluents in coatings .
Cyclohexene,3-(2-Propenyl)- (CAS 15232-95-8)
  • Reactivity : The propenyl group (–CH₂CH=CH₂) participates in Diels-Alder reactions and polymerization. Catalytic hydrogenation (e.g., Pt-ZSM-5) achieves high conversion rates, as seen in unsubstituted cyclohexene .
  • Applications : Used in gas chromatography (GC) analysis due to distinct retention indices .
Cyclohexene Oxide (C₆H₁₀O)
  • Reactivity : The epoxide group reacts readily with nucleophiles (amines, acids), forming crosslinked networks in epoxy resins .
  • Applications : Key raw material for coatings with improved chemical resistance and mechanical properties .

Research Findings and Gaps

  • Catalytic Behavior: Platinum nanoparticles on ZSM-5 zeolite achieved 100% hydrogenation of unsubstituted cyclohexene in 35 minutes . Substituted derivatives like 3-(2-propynyloxy)-cyclohexene may require tailored catalysts due to electronic effects from the substituent.
  • Limited Data: Direct studies on 3-(2-propynyloxy)-cyclohexene are absent in the provided evidence. Most research focuses on epoxide or alkenyl-substituted analogs .

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